molecular formula C10H10ClFO2 B14856427 2-Chloro-5'-fluoro-2'-methoxypropiophenone

2-Chloro-5'-fluoro-2'-methoxypropiophenone

Cat. No.: B14856427
M. Wt: 216.63 g/mol
InChI Key: CEVOGASEXVLZCA-UHFFFAOYSA-N
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Description

2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3

InChI Key

CEVOGASEXVLZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)F)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4-fluoro-2-methoxyphenyl)propan-1-one
  • 2-chloro-1-(5-fluoro-3-methoxyphenyl)propan-1-one
  • 2-chloro-1-(5-fluoro-2-ethoxyphenyl)propan-1-one

Uniqueness

2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-Chloro-5'-fluoro-2'-methoxypropiophenone is a synthetic organic compound that has garnered attention for its potential biological activity. Characterized by a chloro group, a fluorine atom, and a methoxy group within a propiophenone framework, this compound has a molecular formula of C12H12ClF O2 and a molecular weight of approximately 292.73 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and related research findings.

The biological activity of this compound may be attributed to its ability to interact with key enzymes or cellular pathways. For instance, fluorinated compounds have been shown to inhibit hexokinase II (HKII), an enzyme critical for glucose metabolism in cancer cells . This inhibition can lead to reduced ATP production and subsequently trigger apoptosis in tumor cells.

Cytotoxic Effects

In studies involving halogenated derivatives of similar structures, significant cytotoxic effects have been observed against glioblastoma cell lines. For example, fluorinated derivatives demonstrated IC50 values lower than those of their non-fluorinated counterparts, indicating enhanced potency in inhibiting cell growth under hypoxic conditions . While direct studies on this compound are lacking, these findings suggest that it may exhibit comparable cytotoxicity due to its structural similarities.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with related compounds is useful. The following table summarizes key structural features and biological activities of selected analogs:

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity (IC50)
3-Chloro-5-fluoro-3-(2-methoxyphenyl)propiophenoneChloro and methoxy groupsModerateNot specified
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamideMultiple halogen substitutionsHigh (MICs 0.16–0.68 µM)Low (10 µM against M. tuberculosis)
Fluorinated derivatives of 2-Deoxy-D-glucoseHalogenated modificationsNot specifiedIC50 < 20 mM

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Efficacy : A study highlighted the synergistic effects of certain fluorinated compounds when combined with ciprofloxacin against MRSA isolates . This suggests that structural modifications can enhance the efficacy of existing antibiotics.
  • Cytotoxicity in Cancer Models : Research focused on halogenated derivatives demonstrated significant cytotoxicity against glioblastoma cells, attributing this effect to enhanced binding affinity to HKII and subsequent metabolic disruption .
  • Pharmacophore Mapping : Consensus-based pharmacophore mapping has been employed to identify potential interactions between similar compounds and target proteins, providing insights into their mechanisms of action .

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